molecular formula C15H14N4O2S2 B12181009 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12181009
M. Wt: 346.4 g/mol
InChI Key: DTKAIVRJGNKORV-UHFFFAOYSA-N
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Description

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring and a thiadiazole ring.

Preparation Methods

The synthesis of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole and thiadiazole rings through cyclization reactions. Common reagents used in these reactions include thiourea, brominated intermediates, and various catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole and thiadiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the heterocyclic rings, potentially leading to the formation of amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or activating various biochemical pathways . These interactions can lead to the compound’s observed biological activities, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide include other thiazole and thiadiazole derivatives. These compounds share similar heterocyclic structures but may differ in their substituents and overall chemical properties

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O2S2/c1-9-18-19-15(23-9)17-13(20)7-11-8-22-14(16-11)10-4-3-5-12(6-10)21-2/h3-6,8H,7H2,1-2H3,(H,17,19,20)

InChI Key

DTKAIVRJGNKORV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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